molecular formula C21H20I2N4O B3124549 3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide CAS No. 318949-46-1

3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide

Cat. No. B3124549
CAS RN: 318949-46-1
M. Wt: 598.2 g/mol
InChI Key: ACLAPZNQGIHFDT-UHFFFAOYSA-L
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base .

Scientific Research Applications

Catalysis

Imidazolium compounds have been synthesized and used as precursors to metal complexes, demonstrating catalytic properties. For instance, hybrid phosphorus-imidazolium salts have been prepared and utilized to form phosphine-NHC, phosphinite-NHC, and phosphoryl-NHC metal complexes. These complexes have shown potential in catalysis, such as C-H bond activation of alkanes, highlighting the versatility of imidazolium compounds in catalytic applications (Liu & Braunstein, 2013).

Solar Energy Conversion

Imidazolium-based ionic liquids have been synthesized and characterized for use as electrolytes in dye-sensitized solar cells. This demonstrates the potential of imidazolium compounds in renewable energy technologies by improving the efficiency and performance of solar cells (Ramkumar et al., 2014).

Antimicrobial Applications

Novel fused heterocyclic compounds derived from imidazole have been prepared and tested for antimicrobial activity. This suggests the potential of imidazolium and its derivatives in developing new antimicrobial agents (Khairwar et al., 2021).

Green Chemistry

Imidazolium compounds have been synthesized through electrosynthesis, optimizing conditions to reduce waste and simplify experimental setups. This application contributes to the field of green chemistry by offering a more sustainable approach to chemical synthesis (Robillard et al., 2015).

Safety And Hazards

While specific safety and hazard information for “3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some imidazole compounds can be combustible and toxic .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research will likely continue to explore the potential applications of these compounds in various fields, including medicine and materials science .

properties

IUPAC Name

bis[4-(3-methylimidazol-3-ium-1-yl)phenyl]methanone;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O.2HI/c1-22-11-13-24(15-22)19-7-3-17(4-8-19)21(26)18-5-9-20(10-6-18)25-14-12-23(2)16-25;;/h3-16H,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLAPZNQGIHFDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N4C=C[N+](=C4)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20I2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide
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3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide
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3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide
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3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide
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3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide
Reactant of Route 6
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3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide

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